Benzene, (propylseleno)-
Description
Benzene, (propylseleno)-, also known as propylselenobenzene, is a monosubstituted benzene derivative where a propylseleno group (-SeCH₂CH₂CH₃) is attached to the aromatic ring. The selenium atom in this substituent introduces unique electronic and steric effects due to its larger atomic radius (1.16 Å) compared to sulfur (1.04 Å) and oxygen (0.66 Å), as well as its lower electronegativity (Se: 2.55 vs. S: 2.58, O: 3.44) . This compound is of interest in organoselenium chemistry, where selenium-containing aromatics are explored for catalytic, medicinal, and materials science applications.
Properties
CAS No. |
22351-63-9 |
|---|---|
Molecular Formula |
C9H12Se |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
propylselanylbenzene |
InChI |
InChI=1S/C9H12Se/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
GPSLQUHFBYTQNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (propylseleno)- can be achieved through several methods. One common approach involves the reaction of benzene with propylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of a hydrogen atom on the benzene ring with the propylseleno group.
Industrial Production Methods
Industrial production of Benzene, (propylseleno)- may involve more scalable methods such as continuous flow reactors. These reactors allow for the efficient and controlled synthesis of the compound, ensuring high yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, (propylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the propylseleno group to a selenol or selenide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, (propylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s derivatives are studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting oxidative stress-related diseases.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (propylseleno)- involves its interaction with molecular targets through the propylseleno group. This group can undergo redox reactions, influencing cellular redox balance and modulating various biochemical pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Structural Effects
Substituents on benzene alter its electronic structure, reactivity, and physical properties. Below is a comparative analysis of propylselenobenzene with structurally similar compounds:
| Compound | Substituent | Electron Effect | Bond Length (C-X) | Polarizability |
|---|---|---|---|---|
| Benzene, (propylseleno)- | -SeCH₂CH₂CH₃ | Weakly donating* | ~1.90 Å (C-Se)** | High |
| Benzene, (propylthio)- | -SCH₂CH₂CH₃ | Weakly donating | ~1.81 Å (C-S)* | Moderate |
| Benzene, (propyloxy)- | -OCH₂CH₂CH₃ | Electron-withdrawing | ~1.36 Å (C-O)* | Low |
| Toluene | -CH₃ | Electron-donating | N/A | Low |
*Selenium’s lower electronegativity allows the -SeR group to exhibit weak electron-donating behavior via hyperconjugation, though less pronounced than -OR or -SR groups . Bond lengths estimated from crystallographic data for analogous selenoethers . *Data from gas-phase studies on thiophenol and phenol derivatives .
- Aromatic Ring Effects: The propylseleno group increases ring electron density slightly compared to -OCH₂CH₂CH₃ but less than -SCH₂CH₂CH₃. This trend is consistent with the polarizability order: Se > S > O .
- Steric Effects: The bulky propylseleno group may hinder electrophilic substitution at the ortho/para positions more significantly than smaller substituents like -OCH₃ .
Physical Properties
Hypothetical comparisons based on substituent contributions:
| Property | Benzene, (propylseleno)- | Benzene, (propylthio)- | Benzene, (propyloxy)- | Toluene |
|---|---|---|---|---|
| Boiling Point (°C) | ~220–240* | ~200–220 | ~190–210 | 110.6 |
| Solubility in Water | Low | Low | Very low | 0.18 g/L |
| Dipole Moment (D) | ~1.5–2.0** | ~1.3–1.7 | ~1.6–1.9 | 0.36 |
Estimated based on increased molecular weight (Se: 78.96 g/mol) and polarizability .
*Higher than -SCH₂CH₂CH₃ due to selenium’s larger atomic radius .
Reactivity in Electrophilic Substitution
- Nitration/Sulfonation: The propylseleno group is expected to direct electrophiles to the para position due to its weak donating nature, similar to -SCH₂CH₂CH₃ but with slower reaction rates due to steric hindrance .
- Oxidative Stability: Selenium’s susceptibility to oxidation (e.g., forming selenoxides) may limit the compound’s stability under harsh conditions compared to sulfur or oxygen analogs .
Adsorption and Surface Interactions
Studies on benzene adsorbed on Pt surfaces (–7, 9) reveal that substituents alter adsorption geometries and electronic interactions. For example:
- Benzene derivatives with electron-donating groups (e.g., -CH₃) adsorb more strongly on Pt(111) via π-bonding, while electron-withdrawing groups (e.g., -NO₂) reduce adsorption energy .
- Propylselenobenzene’s adsorption on Pt may involve Se-metal interactions, similar to thiophenol’s S-Pt bonding, but with weaker bond strengths due to selenium’s lower electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
